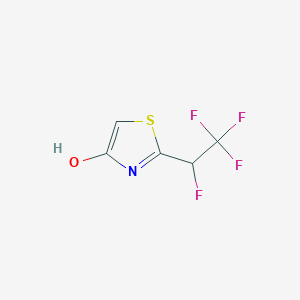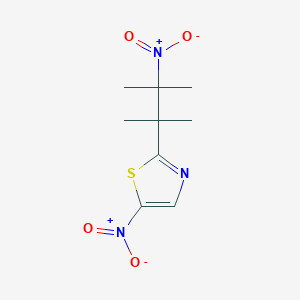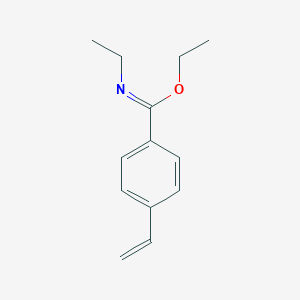![molecular formula C6H5N5O2 B12569180 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine CAS No. 189756-88-5](/img/structure/B12569180.png)
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine. The reaction mixture is maintained at reflux for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-methyl-6-aminotetrazolo[1,5-a]pyridine, while substitution of the methyl group could yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine and its derivatives involves interaction with specific molecular targets, such as adenosine receptors. The nitro group in the compound can mimic nitrogen atoms in triazine rings, allowing it to bind to these receptors and exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines: These compounds are structurally similar and have been studied for their potential as antiviral agents and adenosine receptor inhibitors.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and are used in various applications, including as antitumor scaffolds and fluorescent probes.
Uniqueness
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
189756-88-5 |
|---|---|
Fórmula molecular |
C6H5N5O2 |
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
5-methyl-6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N5O2/c1-4-5(11(12)13)2-3-6-7-8-9-10(4)6/h2-3H,1H3 |
Clave InChI |
XIUGVTIQNNUMAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NN=NN12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)

![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)




dimethylsilane](/img/structure/B12569166.png)

![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
